1-(1-methylimidazol-2-yl)-N-[[4-(1,2,4-triazol-1-yl)phenyl]methyl]ethanamine
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Overview
Description
1-(1-methylimidazol-2-yl)-N-[[4-(1,2,4-triazol-1-yl)phenyl]methyl]ethanamine is a complex organic compound that features both imidazole and triazole rings. These heterocyclic structures are known for their significant roles in various chemical and biological processes. The compound’s unique structure makes it a valuable subject of study in fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-methylimidazol-2-yl)-N-[[4-(1,2,4-triazol-1-yl)phenyl]methyl]ethanamine typically involves multi-step reactions starting from commercially available precursorsThe reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate under controlled temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving overall efficiency .
Chemical Reactions Analysis
Types of Reactions
1-(1-methylimidazol-2-yl)-N-[[4-(1,2,4-triazol-1-yl)phenyl]methyl]ethanamine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are prevalent, especially involving halides and other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Potassium carbonate in DMF.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
1-(1-methylimidazol-2-yl)-N-[[4-(1,2,4-triazol-1-yl)phenyl]methyl]ethanamine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antifungal and antibacterial properties.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The compound exerts its effects primarily through interactions with specific molecular targets. For instance, in medicinal applications, it may inhibit the activity of certain enzymes by binding to their active sites. This interaction can disrupt the normal function of the enzyme, leading to therapeutic effects such as antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
- 1-methylimidazole
- 1,2,4-triazole
- 4-(1H-1,2,4-triazol-1-yl)benzaldehyde
Uniqueness
1-(1-methylimidazol-2-yl)-N-[[4-(1,2,4-triazol-1-yl)phenyl]methyl]ethanamine is unique due to its combined imidazole and triazole rings, which confer distinct chemical and biological properties. This dual functionality is not commonly found in simpler analogs, making it a compound of interest for further research and development .
Properties
IUPAC Name |
1-(1-methylimidazol-2-yl)-N-[[4-(1,2,4-triazol-1-yl)phenyl]methyl]ethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N6/c1-12(15-17-7-8-20(15)2)18-9-13-3-5-14(6-4-13)21-11-16-10-19-21/h3-8,10-12,18H,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCKXBMXGXIRCMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=CN1C)NCC2=CC=C(C=C2)N3C=NC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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